The synthesis of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine typically involves a multi-step process:
This synthetic route is advantageous as it employs environmentally friendly reagents and conditions, making it suitable for industrial-scale production.
The molecular structure of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O2S |
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | 4,6-Diethyl-2-methylsulfonylpyrimidine |
| InChI Key | CGFWXWKIOBGZNE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NC(=N1)S(=O)(=O)C)CC |
The structure features a pyrimidine ring with two ethyl groups and a methylsulfonyl substituent, which contributes to its chemical reactivity and potential biological activity .
4,6-Diethyl-2-(methylsulfonyl)pyrimidine can participate in various chemical reactions:
These reactions enable the modification of the compound for various applications in organic synthesis.
The mechanism of action for 4,6-Diethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific biological targets. The methylsulfonyl group can engage in nucleophilic substitution reactions, leading to covalent bond formation with target molecules such as enzymes or receptors. This interaction may modulate the activity of these biomolecules, potentially exhibiting biological effects such as anti-inflammatory or antimicrobial properties .
The physical and chemical properties of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine are as follows:
These properties make it suitable for various applications in laboratory settings and industrial processes .
4,6-Diethyl-2-(methylsulfonyl)pyrimidine has several scientific uses:
This compound's versatility highlights its significance across multiple scientific disciplines and industries.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0